

Application Notes and Protocols for 360A in Glioma Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound **360A** is a potent G-quadruplex stabilizer and telomerase inhibitor, demonstrating significant cytotoxic effects against various glioma cell lines.[1][2][3][4][5] As a member of the 2,6-pyridine-dicarboxamide derivative series, **360A** exhibits high affinity and selectivity for G-quadruplex structures, which are enriched in telomeric regions and oncogene promoters.[1] This targeted action leads to telomere dysfunction, induction of DNA damage responses, cell cycle arrest, and ultimately, apoptosis in glioma cells. These application notes provide detailed protocols for evaluating the efficacy of **360A** in glioma cell lines.

Compound Information

Compound Name: 360A

• Chemical Name: 3,3'-((pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium)

Mechanism of Action: G-quadruplex stabilizer, Telomerase inhibitor[3][4][5]

Molecular Formula: C27H23N5O22+

CAS Number: 794458-56-3



Data Presentation: Efficacy of 360A in Glioma Cell Lines

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of **360A** in various human glioma cell lines after a 72-hour incubation period.

Cell Line	Glioma Subtype	IC ₅₀ (μM)	Notes
T98G	Glioblastoma	4.8 ± 1.1	[3][4][5]
CB193	Glioblastoma	3.9 ± 0.4	[3][4][5]
U118-MG	Glioblastoma	8.4 ± 0.5	[3][4][5]
SAOS-2	Osteosarcoma (used for comparison)	>15	[3][4][5]
Primary Astrocytes	Normal Brain Cells	17.4 ± 1.2	Demonstrates selectivity for cancer cells.[3][4][5]

Experimental Protocols Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of **360A** on glioma cell lines.

Materials:

- Glioma cell lines (e.g., T98G, U118-MG)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 360A compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates



- Multichannel pipette
- Plate reader

- Cell Seeding:
 - Trypsinize and count glioma cells.
 - Seed 5,000-10,000 cells per well in 100 μL of complete medium in a 96-well plate.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Treatment:
 - \circ Prepare serial dilutions of **360A** in complete medium. A suggested range is 0.1 μ M to 50 μ M.
 - Include a vehicle control (DMSO) at a concentration equivalent to the highest 360A concentration.
 - $\circ\,$ Remove the old medium from the wells and add 100 μL of the prepared **360A** dilutions or vehicle control.
 - Incubate for 72 hours.
- MTT Assay:
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:



- Calculate the percentage of cell viability relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by **360A**.

Materials:

- Glioma cells treated with **360A** (at IC₅₀ concentration) and a vehicle control.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
- Flow cytometer.

- Cell Preparation:
 - Treat cells with 360A for 48-72 hours.
 - Harvest both adherent and floating cells.
 - Wash cells twice with cold PBS.
- Staining:
 - Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - \circ Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry:



- Analyze the cells by flow cytometry within one hour of staining.
- Annexin V-FITC positive, PI negative cells are in early apoptosis.
- Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of **360A** on cell cycle distribution.

Materials:

- Glioma cells treated with **360A** and a vehicle control.
- 70% cold ethanol.
- Propidium Iodide (PI) staining solution (containing PI and RNase A).
- Flow cytometer.

- · Cell Fixation:
 - Treat cells with 360A for 24-48 hours.
 - Harvest cells and wash with PBS.
 - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
 - Store at -20°C for at least 2 hours.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in PI staining solution.



- Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry:
 - Analyze the DNA content by flow cytometry.
 - The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression related to apoptosis and cell cycle regulation following **360A** treatment.

Materials:

- Glioma cells treated with 360A and a vehicle control.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- · BCA protein assay kit.
- SDS-PAGE gels, transfer apparatus, and PVDF membranes.
- Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH).
- HRP-conjugated secondary antibodies.
- ECL substrate and imaging system.

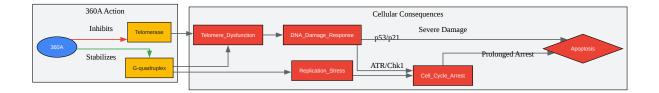
- Protein Extraction:
 - Treat cells with 360A for 24-72 hours.
 - Lyse cells in RIPA buffer.



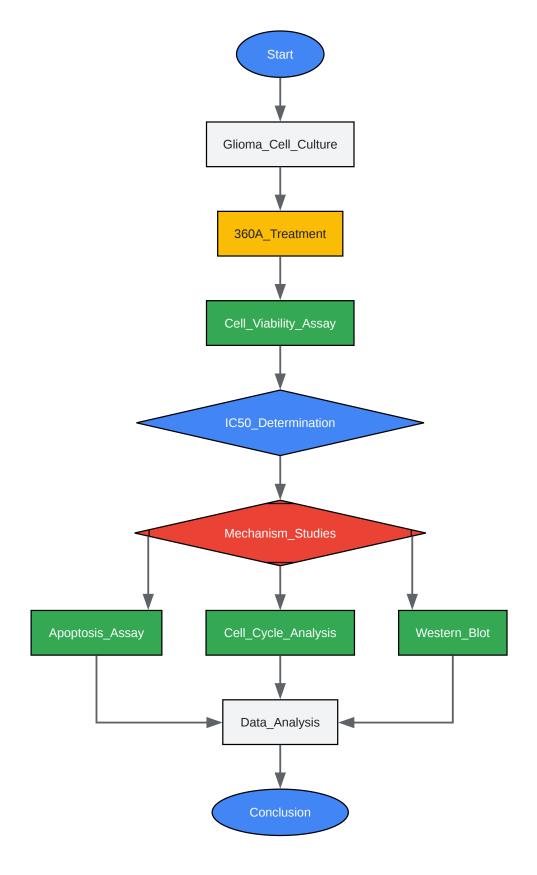
- Determine protein concentration using the BCA assay.
- SDS-PAGE and Transfer:
 - o Denature protein lysates and run on an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibodies.
- Detection:
 - Apply ECL substrate and visualize bands using an imaging system.
 - Quantify band intensities and normalize to the loading control.

Visualizations Signaling Pathways Affected by 360A in Glioma Cells









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